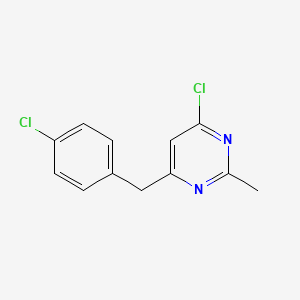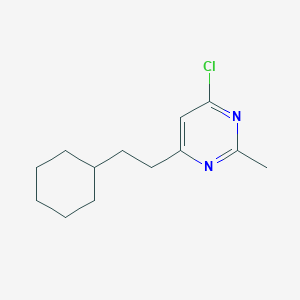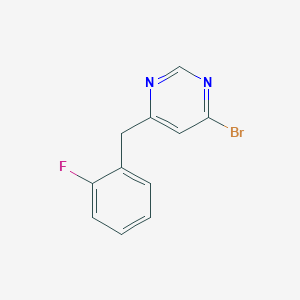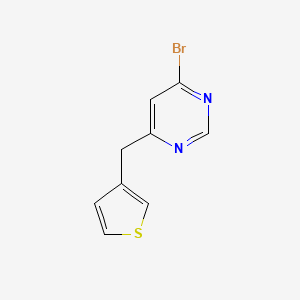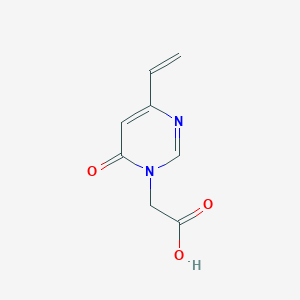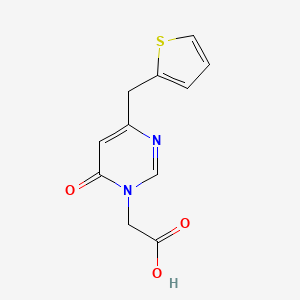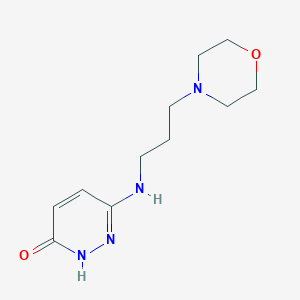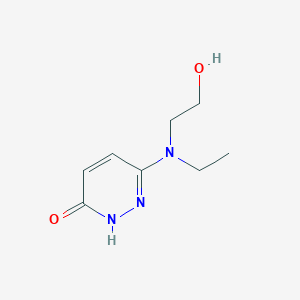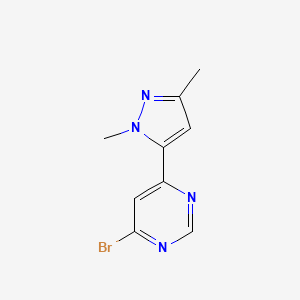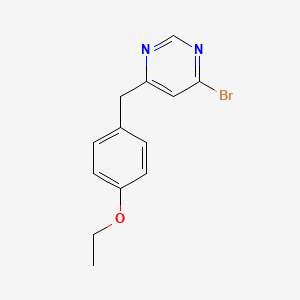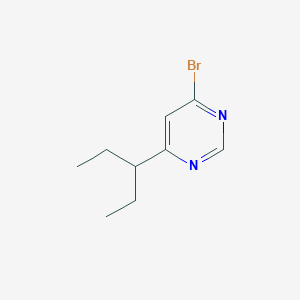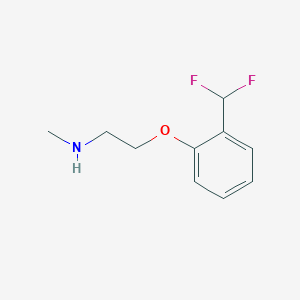
2-(2-(Difluormethyl)phenoxy)-N-methylethan-1-amin
Übersicht
Beschreibung
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenoxy ring, which is further connected to an N-methylethan-1-amine moiety
Wissenschaftliche Forschungsanwendungen
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the chemical structure and properties of the compound.
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular functions and processes . The exact pathways and their downstream effects would depend on the compound’s targets and mode of action.
Pharmacokinetics
Similar compounds are known to be metabolized in the body, affecting their bioavailability . The specific ADME properties and their impact on bioavailability would depend on the compound’s chemical properties and how it interacts with the body’s physiological systems.
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds . The specific influences would depend on the compound’s chemical properties and how it interacts with the environment.
Biochemische Analyse
Biochemical Properties
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been found to bind to certain receptors, altering their conformation and function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a therapeutic effect without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in potential treatments.
Metabolic Pathways
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are essential for its detoxification and excretion . These metabolic pathways can influence the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting its pharmacokinetics and potential therapeutic effects.
Subcellular Localization
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine typically involves the difluoromethylation of a phenoxy precursor. One common method includes the use of difluoromethylation reagents such as ClCF2H, which reacts with the phenoxy compound under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of a base and a solvent, with temperatures carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance efficiency and selectivity. The use of metal-based catalysts, such as palladium or copper, can facilitate the transfer of the difluoromethyl group to the phenoxy precursor in a more controlled and scalable manner .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenoxy ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction can produce various amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(trifluoromethyl)phenoxy)-N-methylethan-1-amine
- 2-(2-(chloromethyl)phenoxy)-N-methylethan-1-amine
- 2-(2-(bromomethyl)phenoxy)-N-methylethan-1-amine
Uniqueness
2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
2-[2-(difluoromethyl)phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,10,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMJYTDKJBBIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


